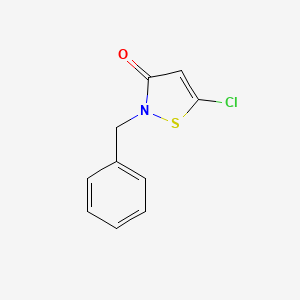

2-benzyl-5-chloroisothiazol-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H8ClNOS |

|---|---|

Molecular Weight |

225.70 g/mol |

IUPAC Name |

2-benzyl-5-chloro-1,2-thiazol-3-one |

InChI |

InChI=1S/C10H8ClNOS/c11-9-6-10(13)12(14-9)7-8-4-2-1-3-5-8/h1-6H,7H2 |

InChI Key |

BXQOWUSZAWCFIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=C(S2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 5 Chloroisothiazol 3 2h One and Its Analogues

Direct Synthesis Routes to 2-benzyl-5-chloroisothiazol-3(2H)-one

Direct synthesis routes focus on the construction of the target molecule through specific precursors that already contain the N-benzyl group. A primary method involves the cyclization of an N-benzyl substituted amide precursor.

A notable process for preparing N-aralkyl isothiazolinones, such as the benzyl (B1604629) analogue, is the cyclization of a corresponding sulphinyl carboxamide. This reaction is typically facilitated by an acid chloride in a suitable solvent. google.com The choice of reagents and reaction conditions is critical to ensure high yields and minimize the formation of by-products. google.com

Thionyl chloride is a commonly employed acid chloride for this transformation. google.com The reaction is generally conducted in a solvent like ethylene chloride. Temperature control is crucial, as the isothiazolinone product can be susceptible to degradation at elevated temperatures. google.com To mitigate this, the cyclization is preferably carried out at temperatures not exceeding 30°C. When using other acyl halides, such as propionyl chloride, the recommended reaction temperature is even lower, ideally at or below 10°C. google.com

| Parameter | Condition | Source |

| Starting Material | N-benzyl sulphinyl carboxamide | google.com |

| Reagent | Thionyl chloride or other acid chlorides | google.com |

| Solvent | Ethylene chloride | google.com |

| Temperature | ≤ 30°C (with thionyl chloride) | google.com |

| Temperature | ≤ 10°C (with propionyl chloride) | google.com |

The central transformation in this direct synthesis is the intramolecular cyclization of an N-benzyl-substituted precursor. Two main types of intermediates are commonly used for the synthesis of N-substituted isothiazolinones.

N-benzyl sulphinyl carboxamides : As mentioned, these compounds serve as key intermediates. The pathway involves the formation of a sulfur-nitrogen bond and a carbon-sulfur bond, facilitated by the acid chloride, to close the five-membered ring. google.com

N-benzyl-3-mercaptopropionamide or N,N'-dibenzyl-3,3'-dithiodipropionamide : These intermediates are utilized in a widely applied industrial method for isothiazolinone synthesis. google.com The transformation pathway involves a chlorination-cyclization reaction. A chlorinating agent, such as sulfuryl chloride, is used to react with the sulfur atom(s) of the precursor. google.com This leads to the formation of a sulfenyl chloride intermediate which then undergoes intramolecular cyclization by nucleophilic attack of the amide nitrogen, resulting in the formation of the isothiazolone (B3347624) ring. google.comnih.gov The use of a chlorinating agent like sulfuryl chloride also directly installs the chlorine atom at the 5-position of the heterocyclic ring.

| Intermediate | Transformation Pathway | Key Reagents | Source |

| N-benzyl sulphinyl carboxamide | Intramolecular Cyclization | Thionyl chloride | google.com |

| N-benzyl-3-mercaptopropionamide | Chlorination-Cyclization | Sulfuryl chloride | google.com |

| N,N'-dibenzyl-3,3'-dithiodipropionamide | Chlorination-Cyclization | Sulfuryl chloride | google.comnih.gov |

Ring-Forming Synthesis Strategies for the Isothiazolone Core

Beyond direct synthesis, various strategies exist to construct the fundamental isothiazole (B42339) or isothiazolone ring, which can then be further functionalized. These methods are classified based on the fragments that combine to form the ring.

Intramolecular cyclization is a common and effective strategy for forming the isothiazolone core. This approach involves a precursor molecule that contains all the necessary atoms, which then undergoes a ring-closing reaction.

A prevalent method starts from 3,3'-dithiopropionamides. nih.gov These precursors are subjected to a one-step chlorination and cyclization process. The reaction, typically using agents like sulfuryl chloride or thionyl chloride, breaks the disulfide bond and facilitates the formation of the N-S bond to yield the 5-chloro-isothiazolinone derivative. nih.gov Another related precursor is cis-N-substituted-3-thiocyanatoacrylamide, which can cyclize to form the isothiazolone ring. nih.gov

Oxidative cyclization is another pathway. For instance, 3-aminopropenethiones can undergo solvent-free oxidative cyclization using chromium trioxide supported on silica gel to form the isothiazole ring. thieme-connect.com

The (4+1)-heterocyclization approach involves the reaction of a four-atom synthon with a single-atom synthon to construct the five-membered ring. thieme-connect.com This method is particularly useful for synthesizing 3,5-disubstituted isothiazoles.

A well-established protocol utilizes β-ketodithioesters or β-ketothioamides as the four-atom fragment. organic-chemistry.org These compounds react with an ammonia source, such as ammonium acetate (NH₄OAc), which provides the nitrogen atom (the "+1" component). thieme-connect.comorganic-chemistry.org The reaction proceeds through a carbon-economic cascade involving sequential imine formation, intramolecular cyclization, and finally, aerial oxidation to yield the aromatic isothiazole ring. This process forms the C-N and S-N bonds in a single pot under metal-free conditions. thieme-connect.comorganic-chemistry.org

In (3+2)-heterocyclization, the isothiazole ring is formed from the combination of a three-atom fragment and a two-atom fragment. thieme-connect.com

This strategy is exemplified by the synthesis of 4-arylisothiazoles. In this reaction, α,β-unsaturated aldehydes, specifically 3-chloroacroleins, serve as the three-carbon atom fragment. thieme-connect.com They are reacted with ammonium thiocyanate (NH₄SCN) in a solvent like dimethylformamide. The ammonium thiocyanate acts as the donor of the N-S fragment (the "+2" component), leading to the formation of the isothiazole ring. thieme-connect.com

Functionalization and Derivatization of the this compound Scaffold

The isothiazolone core serves as a versatile template for chemical modification. Strategic derivatization at various points on the heterocyclic ring enables the synthesis of analogues with altered electronic, steric, and lipophilic properties. These modifications are instrumental in fine-tuning the molecule's interaction with biological targets.

The substituent at the N-2 position of the isothiazolone ring plays a significant role in defining the molecule's properties. While the parent compound features a benzyl group, a variety of other alkyl and aryl moieties can be introduced to explore their impact on activity. The primary synthetic routes to achieve these modifications typically involve the cyclization of corresponding N-substituted propionamides.

A general and widely employed method for preparing N-substituted isothiazolinones involves the reaction of N,N′-bis-substituted 3,3′-dithiodipropionamides or N-substituted 3-mercaptopropionamides with a halogenating agent, such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). This one-step chlorination-cyclization process is efficient for creating a range of N-substituted analogues. For instance, N-alkyl or N-aryl-3-mercaptopropionamides can be cyclized to yield the corresponding 2-alkyl or 2-aryl-isothiazol-3(2H)-ones.

Another approach involves standard N-alkylation techniques, where a precursor isothiazolone without an N-substituent is reacted with various alkylating agents like alkyl halides or dimethyl sulfate. This method allows for the introduction of diverse substituents onto the nitrogen atom, expanding the chemical space for SAR studies.

Table 1: Examples of N-Substitution Modification Strategies

| Precursor | Reagents/Conditions | Product Type |

|---|---|---|

| N,N'-dialkyl-3,3'-dithiodipropionamide | SO₂Cl₂, Toluene, 0°C to RT | 2-alkyl-5-chloroisothiazol-3(2H)-one |

| N-Aryl-3-mercaptopropionamide | SOCl₂, Ethylene Chloride | 2-aryl-5-chloroisothiazol-3(2H)-one |

This table presents generalized synthetic strategies for modifying the N-substituent on the isothiazolone ring.

The chlorine atom at the C-5 position of this compound is a key site for functionalization. It can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the C-5 position is enhanced by the electron-withdrawing nature of the adjacent sulfur atom and the carbonyl group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction libretexts.org.

This reactivity allows for the introduction of diverse functional groups, significantly altering the molecule's biological and chemical profile. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of 5-amino, 5-alkoxy, and 5-thio-substituted isothiazolones, respectively. For example, reaction with primary or secondary amines can yield 5-amino derivatives, while treatment with sodium alkoxides can produce 5-alkoxy analogues.

Table 2: Examples of Nucleophilic Substitution Reactions at C-5

| Starting Material | Nucleophile | Reagent/Solvent | Product |

|---|---|---|---|

| This compound | Morpholine | N/A | 2-benzyl-5-(morpholino)isothiazol-3(2H)-one |

| This compound | Sodium Methoxide | Methanol | 2-benzyl-5-methoxyisothiazol-3(2H)-one |

This table illustrates the versatility of the C-5 position for introducing new functional groups via nucleophilic substitution.

Building upon the reactivity at the C-5 position, sulfanyl groups can be introduced by reacting this compound with various thiols or thiolate salts. This leads to the formation of 5-(alkylsulfanyl)- or 5-(arylsulfanyl)isothiazol-3(2H)-ones. These sulfur-containing moieties can further modulate the electronic properties and potential for metal coordination of the molecule.

An alternative strategy involves the oxidation of the isothiazolone ring to form a reactive isothiazole sulfoxide (B87167). These intermediates have been shown to react with sulfur nucleophiles, resulting in the formation of 5-sulfanyl-substituted derivatives thieme-connect.com. This method provides a different pathway to access these compounds, potentially offering different selectivity or functional group tolerance. The introduction of other heteroatoms, such as nitrogen and oxygen, is typically achieved through the nucleophilic substitution reactions described in the previous section.

The sulfur atom in the isothiazolone ring is susceptible to oxidation, allowing for the synthesis of isothiazolone-1-oxides and isothiazolone-1,1-dioxides. These oxidized forms have significantly different electronic and geometric properties compared to the parent compound. The resulting sulfoxide or sulfone groups are strong electron-withdrawing groups and can act as hydrogen bond acceptors, which can profoundly influence the molecule's biological activity.

The synthesis of these oxidized derivatives is typically achieved using common oxidizing agents. For example, treatment of this compound with an oxidizing agent such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide can yield the corresponding 1,1-dioxide. The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and the reaction conditions, such as stoichiometry, temperature, and reaction time. The synthesis of related benzisothiazol-3(2H)-one 1,1-dioxides has been well-documented, indicating the feasibility of this transformation achemblock.com.

To explore new biological activities and mechanisms of action, the this compound scaffold can be covalently linked to other chemical moieties to create conjugates and hybrid molecules. This strategy aims to combine the properties of the isothiazolone core with those of another pharmacophore, potentially leading to synergistic effects or novel activities.

Several approaches have been developed for creating such hybrids:

Condensation Reactions: The isothiazolone scaffold can be functionalized with groups (e.g., aldehydes, amines) that can participate in condensation reactions with other molecules. For example, Knoevenagel condensation has been used to synthesize 1,3,4-thiadiazole-thiazolone hybrids ucl.ac.uk.

Linkage via Functional Groups: A linker can be attached to the isothiazolone ring, typically at the N-2 or C-5 position, which is then used to connect to another molecule.

Multi-step Synthesis: A multi-step synthetic route can be designed to build a complex molecule that incorporates the isothiazolone ring as a key structural component. This has been demonstrated in the synthesis of isothiazolone–nitroxide hybrids, which were prepared over several steps involving the cyclization of a functionalized 3,3′-dithiodipropioamide precursor nih.gov.

These strategies have led to the creation of diverse hybrid molecules, such as isoxazole-isoquinolinone hybrids and isoindole-thiazole derivatives, demonstrating the utility of the isothiazolone scaffold in constructing complex and potentially bioactive molecules researchgate.netmdpi.com.

Table 3: Examples of Isothiazolone-Based Hybrid Molecules

| Hybrid Type | Synthetic Strategy | Resulting Hybrid Scaffold |

|---|---|---|

| Thiadiazole-Thiazolone | Knoevenagel Condensation | 1,3,4-Thiadiazole linked to Thiazolone |

| Isothiazolone-Nitroxide | Multi-step synthesis involving oxidative cyclization | Isothiazolone fused or linked to a TEMPO-like nitroxide moiety |

This table provides examples of synthetic strategies used to create complex molecules incorporating the isothiazolone core.

Reactivity and Transformation Pathways of 2 Benzyl 5 Chloroisothiazol 3 2h One

Nucleophilic Addition Reactions

The isothiazol-3(2H)-one ring system is susceptible to nucleophilic attack at several positions, primarily at the electrophilic C5 carbon and the carbonyl carbon. In the case of 2-benzyl-5-chloroisothiazol-3(2H)-one, the chlorine atom at the C5 position acts as a good leaving group, facilitating nucleophilic substitution reactions.

Studies on related 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives have shown that the isothiazole (B42339) ring can undergo nucleophilic addition. For instance, the reaction of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide with various carbonyl compounds proceeds via nucleophilic addition to the carbonyl group of the aldehyde or ketone. nih.gov While this example involves a reaction at a side chain, it highlights the general reactivity of the isothiazole core to accommodate nucleophilic partners.

In the context of this compound, nucleophiles can attack the C5 position, leading to the displacement of the chloride ion. The general mechanism for the interaction of isothiazolinones with thiols, for example, involves the opening of the five-membered heterocyclic ring. nih.gov This reactivity is a key aspect of the biological activity of many isothiazolinone-based biocides.

| Nucleophile | Reaction Site | Product Type |

| Thiols | C5 | Thio-substituted isothiazolone (B3347624) |

| Amines | C5 | Amino-substituted isothiazolone |

| Alkoxides | C5 | Alkoxy-substituted isothiazolone |

Substitution and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The chlorine atom at the 5-position of this compound makes it a suitable substrate for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, is a prime example. This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of other chloro-substituted five-membered heterocyclic compounds in similar reactions provides a strong indication of its potential. For instance, palladium-catalyzed cross-coupling reactions of various heterocyclic silanolates and other halogenated heterocycles have been successfully employed to synthesize functionalized derivatives. nih.gov The general trend in reactivity for aryl halides in such couplings is I > Br > Cl, which suggests that while chloro-substituted substrates are less reactive than their bromo or iodo counterparts, the reaction can be achieved under optimized conditions, often requiring more active catalysts or harsher reaction conditions. mdpi.com

A general scheme for a potential Suzuki-Miyaura coupling of this compound is presented below:

General Reaction Scheme for Suzuki-Miyaura Coupling:

(Image is a general representation and not of the specific compound)

(Image is a general representation and not of the specific compound)

| Catalyst System | Organoboron Reagent | Potential Product |

| Pd(PPh₃)₄ / Base | Arylboronic acid | 2-benzyl-5-aryl-isothiazol-3(2H)-one |

| PdCl₂(dppf) / Base | Alkylboronic acid | 2-benzyl-5-alkyl-isothiazol-3(2H)-one |

| Pd(OAc)₂ / Ligand / Base | Vinylboronic acid | 2-benzyl-5-vinyl-isothiazol-3(2H)-one |

Oxidative Transformations and Rearrangements

The isothiazole ring, while aromatic, can undergo various transformations under specific reaction conditions. Oxidative processes and rearrangements can lead to the formation of new heterocyclic systems.

One notable rearrangement of 2-substituted isothiazol-3(2H)-ones is their rhodium(II)-catalyzed reaction with diazo compounds, which results in a ring expansion to form 3,4-dihydro-1,3-thiazin-4(2H)-ones in high yields. rsc.org This novel carbene addition-ring expansion sequence provides a pathway to six-membered heterocycles from the five-membered isothiazolone core.

Regarding oxidative transformations, the sulfur atom in the isothiazole ring is susceptible to oxidation. For instance, the oxidation of the sulfur atom in related thiazole (B1198619) compounds has been reported. nih.gov While specific studies on the oxidation of this compound are limited, it is plausible that controlled oxidation could lead to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and reactivity of the molecule. The stability of isothiazolinones can be influenced by thermal and pH conditions, and their degradation can occur through the opening of the heterocyclic ring. nih.gov

| Reaction Type | Reagents | Resulting Structure |

| Ring Expansion | Rh₂(OAc)₄, Diazo compound | 3,4-dihydro-1,3-thiazin-4(2H)-one derivative |

| Potential Oxidation | m-CPBA, H₂O₂ | Isothiazolone S-oxide or S-dioxide |

Role as a Building Block in Complex Organic Synthesis

The functional group tolerance and versatile reactivity of this compound make it a valuable building block in the synthesis of more complex organic molecules. Isothiazole derivatives are recognized as important pharmacophores and are present in a variety of biologically active compounds. medwinpublishers.comnih.gov

The ability to introduce various substituents at the 5-position via nucleophilic substitution or cross-coupling reactions allows for the diversification of the isothiazole scaffold. This functionalized core can then be further elaborated to construct larger, more complex molecules. For example, the synthesis of new N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives with antiproliferative activity demonstrates the utility of the chloro-isothiazole core in medicinal chemistry. nih.gov

The isothiazole moiety can be a precursor to other heterocyclic systems through ring transformation reactions. The aforementioned ring expansion to a thiazinone is one such example. rsc.org Such transformations significantly expand the synthetic utility of this compound, allowing access to a broader range of heterocyclic structures. The synthesis of fused heterocyclic systems, such as pyrazolopyridines, often utilizes amino-substituted heterocyclic building blocks, highlighting the importance of functionalized heterocycles in diversity-oriented synthesis. frontiersin.org

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules. For 2-benzyl-5-chloroisothiazol-3(2H)-one, both ¹H and ¹³C NMR would provide critical information regarding its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group and the isothiazolinone ring.

Benzyl Group Protons: The methylene (B1212753) protons (-CH₂-) connecting the phenyl ring to the nitrogen atom would likely appear as a singlet, typically in the range of 4.5-5.0 ppm. The aromatic protons of the phenyl ring would resonate in the downfield region, approximately between 7.2 and 7.5 ppm. The exact chemical shifts and splitting patterns would depend on the solvent and the electronic environment. In some cases, if there is restricted rotation around the N-CH₂ bond, the methylene protons could become diastereotopic and appear as a pair of doublets (a geminal coupling). researchgate.net

Isothiazolinone Ring Proton: The single proton on the isothiazolinone ring is expected to appear as a singlet in a region characteristic for vinyl protons, likely influenced by the adjacent sulfur atom and carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on all carbon atoms in the molecule.

Benzyl Group Carbons: The methylene carbon would likely appear around 50-60 ppm. The aromatic carbons would show signals in the 125-140 ppm range, with the ipso-carbon (the one attached to the methylene group) being distinct.

Isothiazolinone Ring Carbons: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 160-170 ppm. The carbon atom double-bonded to the proton would appear in the vinyl region, while the carbon atom bonded to the chlorine atom would be further downfield due to the halogen's deshielding effect.

Hypothetical ¹H NMR Data Table for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂- (benzyl) | 4.5 - 5.0 | s |

| Aromatic-H (benzyl) | 7.2 - 7.5 | m |

| -CH= (isothiazolinone) | 6.0 - 6.5 | s |

Hypothetical ¹³C NMR Data Table for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| -CH₂- (benzyl) | 50 - 60 |

| Aromatic-C (benzyl) | 125 - 140 |

| -C= (isothiazolinone) | 110 - 120 |

| -C-Cl (isothiazolinone) | 140 - 150 |

| C=O (isothiazolinone) | 160 - 170 |

Mass Spectrometry for Fragmentation Analysis and Hypothetical Decay Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be employed.

A primary fragmentation pathway for N-benzyl substituted amides and related structures involves the cleavage of the N-CH₂ bond. nih.gov This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a prominent peak in the mass spectra of benzyl-containing compounds. core.ac.uk Another likely fragmentation would be the loss of the benzyl group as a neutral radical, resulting in an ion corresponding to the protonated 5-chloroisothiazol-3(2H)-one core.

Further fragmentation of the isothiazolinone ring could occur through various ring-opening and cleavage pathways, characteristic of isothiazolinone compounds. nist.gov The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Hypothetical Fragmentation Table for this compound

| m/z | Hypothetical Fragment | Notes |

|---|---|---|

| 239/241 | [M]⁺ | Molecular ion peak with chlorine isotope pattern |

| 91 | [C₇H₇]⁺ | Benzyl cation, likely the base peak |

| 148/150 | [M - C₇H₇]⁺ | Loss of benzyl radical |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the isothiazolinone ring is expected in the region of 1650-1700 cm⁻¹. For a related compound, methylisothiazolinone, a characteristic peak appears at 1654 cm⁻¹.

C=C Stretch: The carbon-carbon double bond within the isothiazolinone ring would likely show a stretching vibration in the 1600-1650 cm⁻¹ region.

Aromatic C-H and C=C Stretches: The benzyl group would exhibit characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

C-N Stretch: The stretching vibration of the C-N bond is expected in the 1350-1000 cm⁻¹ region.

C-Cl Stretch: A band corresponding to the C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Hypothetical FT-IR Data Table for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| C=O Stretch | 1650 - 1700 | Strong |

| C=C Stretch | 1600 - 1650 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Single-Crystal X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. thepharmajournal.comnih.gov While no specific crystallographic data for this compound has been found, data from related isothiazolinones, such as methylisothiazolinone (MIT), can provide insights. mdpi.comresearchgate.net

A crystal structure of this compound would reveal precise bond lengths, bond angles, and intermolecular interactions. The isothiazolinone ring is expected to be nearly planar. The benzyl group would be attached to the nitrogen atom, and its orientation relative to the isothiazolinone ring would be a key structural feature.

Hypothetical Crystallographic Parameters for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-S-N angle (°) | ~90 |

| S-N bond length (Å) | ~1.69 |

| C=O bond length (Å) | ~1.22 |

These values are based on data for methylisothiazolinone and are purely hypothetical. mdpi.comresearchgate.net

UV-Vis Spectroscopy for Electronic Structure and Interactions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Isothiazolinone compounds are known to absorb in the UV region. The presence of the benzyl group, which is a chromophore, would influence the UV-Vis spectrum. The spectrum would likely show absorptions corresponding to π → π* transitions of the aromatic ring and the isothiazolinone system, as well as n → π* transitions of the carbonyl group. For a related compound, 5-chloro-2-methyl-4-isothiazolin-3-one, a UV maximum is observed at 277 nm in methanol. It is expected that this compound would have a similar absorption profile, possibly with a slight shift in the absorption maximum due to the presence of the benzyl group.

Hypothetical UV-Vis Data Table for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|---|

| Methanol | ~270-280 | - | π → π* |

| Methanol | ~300-320 | - | n → π* |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For a molecule like 2-benzyl-5-chloroisothiazol-3(2H)-one, DFT calculations could provide significant insights.

A typical DFT study would begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate electron density maps and molecular electrostatic potential (MEP) maps. These maps visualize the distribution of electrons in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species and for understanding its reaction mechanisms.

For instance, in related isothiazolinone structures, the carbonyl oxygen and the nitrogen atom are often identified as sites of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the sulfur atom and parts of the aromatic benzyl (B1604629) ring might be predicted as sites for nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | Indicates the ability to donate an electron. | |

| LUMO Energy | Indicates the ability to accept an electron. | |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity. | |

| Dipole Moment | Measures the polarity of the molecule. | |

| Ionization Potential | Energy required to remove an electron. | |

| Electron Affinity | Energy released when an electron is added. |

Note: The values in this table are placeholders as no specific published data exists for this compound.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in understanding its conformational flexibility and its interactions with its environment, such as in a solvent or near a biological macromolecule.

An MD simulation would model the movement of the benzyl group relative to the isothiazolinone ring. This would reveal the most stable conformations and the energy barriers between different rotational states (rotamers). Understanding the conformational landscape is critical as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

When placed in a simulated solvent box (e.g., water), MD can also predict how the molecule interacts with solvent molecules. This can provide insights into its solubility and how the solvent might influence its conformational preferences. For example, the polar isothiazolinone ring would be expected to form hydrogen bonds with water, while the nonpolar benzyl group would likely be involved in hydrophobic interactions.

Quantum Chemical Calculations for Molecular Properties

Beyond DFT, other quantum chemical calculations can be employed to determine a wide range of molecular properties for this compound. These methods, such as ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory), can provide highly accurate predictions of the molecule's geometry, vibrational frequencies, and various spectroscopic properties.

Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the compound. Furthermore, these calculations can predict properties such as polarizability, which describes how easily the electron cloud of the molecule can be distorted by an electric field, and hyperpolarizability, which is relevant for nonlinear optical properties.

Table 2: Hypothetical Quantum Chemically Calculated Molecular Properties of this compound

| Property | Calculation Method | Predicted Information |

| Vibrational Frequencies | DFT/HF | Correlates with IR/Raman spectra for structural confirmation. |

| Polarizability | DFT/HF | Describes the response of the electron cloud to an electric field. |

| Thermochemical Properties | DFT/HF | Enthalpy of formation, entropy, and heat capacity. |

Note: The values in this table are placeholders as no specific published data exists for this compound.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, computational approaches could be used to study its synthesis, degradation pathways, or its reactions with other molecules.

By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, and thus the reaction rate. DFT is commonly used for these types of studies.

For example, a computational study could investigate the mechanism of nucleophilic attack at the sulfur atom of the isothiazolinone ring, a common reaction for this class of compounds. By calculating the energies of reactants, intermediates, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. This knowledge is crucial for optimizing reaction conditions and for predicting potential side products.

Mechanisms of Action at the Molecular and Cellular Level Non Clinical Focus

Interactions with Enzyme Systems

Isothiazolone (B3347624) compounds are known to be reactive towards various enzyme systems, primarily through the covalent modification of critical amino acid residues. While specific data on 2-benzyl-5-chloroisothiazol-3(2H)-one's interaction with carbonic anhydrase isoforms is not extensively detailed in the reviewed literature, the general reactivity of the isothiazolone class suggests a potential for broad enzymatic inhibition. Their mechanism of action is often attributed to their ability to inhibit enzymes that possess thiol groups at their active sites. wikipedia.org

Research has identified certain isothiazolone derivatives as potent inhibitors of other enzyme families, such as histone acetyltransferases (HATs). A screening of N-substituted isothiazolone analogues revealed inhibitory activity against both p300/cyclic AMP-responsive element binding protein-binding protein-associated factor (PCAF) and the p300 enzyme. nih.govresearchgate.net The chemical reactivity of these compounds, particularly their interaction with thiol groups, is considered a key aspect of their inhibitory mechanism. nih.govresearchgate.net

Furthermore, some isothiazolone derivatives have demonstrated selective inhibition of telomerase, an enzyme crucial in cellular immortalization and a target for anticancer drug design. nih.gov The most potent of these, 2-[3-(trifluoromethyl)phenyl]isothiazolin-3-one (TMPI), showed an inhibition constant of 2.5 µM against partially purified telomerase. nih.gov This inhibition was reversed by the presence of dithiothreitol (B142953) or glutathione (B108866), strongly suggesting that the mechanism involves interaction with a cysteine residue within the enzyme. nih.gov

The table below summarizes the inhibitory activities of various isothiazolone derivatives against different enzyme systems, illustrating the broader potential of this chemical class.

| Isothiazolone Derivative | Target Enzyme System | Observed Effect | Reference |

| N-substituted isothiazolone analogues (e.g., CCT077791) | p300/PCAF Histone Acetyltransferases (HATs) | Inhibition of p300 and PCAF with IC50 values ranging from 1 to >50 µM. nih.gov | nih.gov |

| 2-[3-(Trifluoromethyl)phenyl]isothiazolin-3-one (TMPI) | Telomerase | 50% inhibition at 1.0 µM; noncompetitive inhibition with a Ki of 2.5 µM. nih.gov | nih.gov |

| Novel isothiazolone compounds (e.g., REDX04957) | Bacterial Type II Topoisomerases | Inhibition of DNA gyrase supercoiling and topoisomerase IV decatenation activity. nih.gov | nih.gov |

Perturbation of Biochemical Pathways

The biocidal action of isothiazolones is significantly linked to the disruption of central metabolic pathways. nih.gov By targeting key enzymes, these compounds can halt microbial growth and metabolism. A primary mode of action is the inhibition of dehydrogenase enzymes, which are fundamental to various metabolic processes, including glycolysis and the Krebs cycle. nih.govmsu.ru

While direct evidence of this compound interfering with the Krebs (tricarboxylic acid) cycle is not specified in the available literature, the known reactivity of isothiazolones with thiol-containing enzymes provides a basis for such an effect. Several Krebs cycle enzymes, such as α-ketoglutarate dehydrogenase, and the related glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), contain critical cysteine residues in their active sites, making them potential targets. nih.govnih.gov Inhibition of GAPDH, for instance, can disrupt the flow of substrates into the Krebs cycle and perturb the cell's energy production. msu.ru The inactivation of GAPDH by various inhibitors is a well-studied phenomenon, often involving the modification of its active site cysteine. nih.gov

The general mechanism involves the isothiazolone acting as an electrophile, reacting with the sulfhydryl groups of these critical enzymes. nih.gov This covalent modification leads to a loss of enzyme function, thereby disrupting the biochemical pathway. For example, the inhibition of succinate (B1194679) dehydrogenase (Complex II), a key enzyme in both the Krebs cycle and the electron transport chain, is a known mechanism for certain pesticides. mdpi.comnih.gov Although the inhibitors in those studies were not isothiazolones, it highlights the vulnerability of this central metabolic hub.

The perturbation of these pathways leads to a rapid inhibition of microbial respiration and energy generation (ATP synthesis), ultimately contributing to cell death. nih.gov

Molecular Interactions with Microbial Cellular Components

The primary molecular mechanism underpinning the antimicrobial activity of this compound and other isothiazolones is their interaction with microbial cellular components, particularly those containing thiol groups. wikipedia.orgnih.gov

Interaction with Thiol Groups: The isothiazolone ring contains an electrophilic sulfur atom that readily reacts with nucleophilic sulfhydryl (-SH) groups found in the amino acid cysteine. nih.gov Cysteine residues are critical components of many proteins and enzymes. The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the cleavage of the weak S-N bond in the isothiazolone ring. This results in the formation of a mixed disulfide bond between the compound and the protein. wikipedia.orgnih.gov This process effectively inactivates the protein or enzyme.

Key intracellular molecules rich in thiols, such as the antioxidant glutathione (GSH), are also primary targets. nih.govnih.gov Depletion of the cellular pool of glutathione disrupts the redox balance of the cell and renders it more susceptible to oxidative damage. Studies on related compounds like 5-chloro-N-methylisothiazol-3-one (CMIT) have shown that they interact oxidatively with thiols to form disulfides, and further interaction can lead to the formation of a reduced, ring-opened mercaptoacrylamide. nih.gov

Interaction with DNA-Related Enzymes: While direct interaction with DNA is not the primary mechanism, isothiazolones can interfere with DNA metabolism by targeting essential enzymes. A novel class of isothiazolone derivatives has been identified as dual inhibitors of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA supercoiling, replication, and segregation in bacteria. nih.govmdpi.com By inhibiting these enzymes, the isothiazolone compounds effectively block DNA synthesis and lead to bacterial cell death. nih.gov The representative compound REDX04957 was shown to inhibit the supercoiling activity of DNA gyrase and the decatenation function of topoisomerase IV. nih.gov

This dual-targeting mechanism is significant as it can be effective against strains resistant to other antibiotics, such as quinolones, that also target these enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies Governing Biochemical Efficacy

Substitution at the 5-Position: The presence of a halogen, specifically a chlorine atom, at the 5-position of the isothiazolone ring is a critical determinant of its biocidal potency. nih.gov The chlorine atom acts as an electron-withdrawing group, increasing the electrophilicity of the sulfur atom. This enhanced electrophilicity makes the compound more reactive towards nucleophiles like thiol groups. nih.gov Consequently, 5-chloro-isothiazolones, such as this compound, generally exhibit greater antimicrobial activity compared to their non-halogenated counterparts. nih.govatamankimya.com Studies comparing 5-chloro-N-methylisothiazol-3-one (CMIT) with N-methylisothiazol-3-one (MIT) have demonstrated the superior reactivity and biocidal effect of the chlorinated compound. nih.gov The chlorine substituent increases the rate of reaction with thiols and facilitates the formation of reactive intermediates that can interact with a broader range of nucleophiles. nih.gov

Substitution at the 2-Position (N-substitution): The substituent on the nitrogen atom of the isothiazolone ring also plays a crucial role in defining the molecule's properties and biological activity. google.com Functionalization at this position is a common strategy for generating isothiazolones with tailored activities. nih.gov The N-substituent can influence the compound's lipophilicity, which affects its ability to penetrate microbial cell membranes.

In the case of this compound, the benzyl (B1604629) group (a phenylmethyl group) is a relatively large, lipophilic moiety. This lipophilicity can facilitate the transport of the molecule across the lipid-rich cell membranes of microorganisms, allowing it to reach its intracellular targets more efficiently. SAR studies on a library of 35 N-substituted isothiazolones as HAT inhibitors demonstrated that variations in the N-aryl and N-alkyl substituents led to a range of potencies, highlighting the importance of this position in modulating enzyme inhibition. nih.govresearchgate.net

The combination of the activating 5-chloro group and the membrane-penetrating N-benzyl group likely contributes to the potent biochemical efficacy of this compound.

Applications in Advanced Materials Science and Chemical Catalysis

Utilization as Ligands in Transition Metal Complexes

The isothiazole (B42339) ring system, the core of 2-benzyl-5-chloroisothiazol-3(2H)-one, contains both nitrogen and sulfur atoms, which are excellent donors for coordination with transition metals. researchgate.net The nitrogen atom, being a hard base, and the sulfur atom, a soft base, allow isothiazole derivatives to coordinate with a variety of soft and hard metals. nih.gov This dual coordinating ability makes them versatile ligands for the construction of diverse metal complexes. researchgate.net

While direct studies on this compound as a ligand are not extensively documented, the broader family of thiazole (B1198619) and isothiazole derivatives has been shown to form stable complexes with various transition metals, including copper, zinc, cobalt, nickel, and iron. nih.govorientjchem.org The coordination can occur through the nitrogen atom of the isothiazole ring and potentially the oxygen atom of the carbonyl group, making it a bidentate ligand. The presence of the benzyl (B1604629) group on the nitrogen atom can influence the steric and electronic properties of the resulting metal complex, thereby tuning its stability, solubility, and reactivity.

The coordination of isothiazole-based ligands to transition metals can lead to the formation of complexes with defined geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the ligand. orientjchem.org These structural characteristics are crucial for their subsequent application in catalysis and materials science.

Table 1: Potential Coordination Modes of Isothiazolone (B3347624) Ligands with Transition Metals

| Metal Ion | Potential Coordinating Atoms | Possible Complex Geometry |

| Cu(II) | N, O | Square Planar, Octahedral |

| Zn(II) | N, O | Tetrahedral |

| Ni(II) | N, O | Square Planar, Octahedral |

| Co(II) | N, O | Tetrahedral, Octahedral |

| Fe(III) | N, O | Octahedral |

Role in Metal-Complex Catalysis (e.g., Cross-Coupling Reactions)

Transition metal complexes bearing isothiazole-derived ligands have shown promise in catalysis. thieme-connect.com The electronic properties of the ligand can significantly influence the catalytic activity of the metal center. For instance, palladium complexes with isothiazole-based ligands have demonstrated high catalytic activity in Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds. thieme-connect.com

The this compound, when used as a ligand, could potentially modulate the reactivity of a metal catalyst in several ways. The electron-withdrawing nature of the chloro and carbonyl groups, combined with the steric bulk of the benzyl group, could influence the oxidative addition and reductive elimination steps in a catalytic cycle. This could lead to enhanced selectivity and efficiency in reactions such as Heck, Suzuki, or Sonogashira cross-couplings.

While specific research on this compound in catalysis is limited, the general principles of ligand design in catalysis suggest its potential. The ability to synthesize a variety of substituted isothiazolones allows for the fine-tuning of the ligand environment around a metal center, which is a key strategy in the development of novel catalysts. thieme-connect.com

Table 2: Examples of Isothiazole-Related Ligands in Catalysis

| Catalyst Type | Reaction | Ligand Class | Reference |

| Palladium Complex | Suzuki Cross-Coupling | (Isothiazol-3-yl)oxadiazoles | thieme-connect.com |

| Iron Complex | C(sp3) Cross-Coupling | Not specified | mdpi.com |

| Copper Complex | C-S Bond Formation | 1,10-phenanthroline | nih.gov |

Integration into Functional Materials for Specific Chemical Properties

The incorporation of isothiazolinone moieties into polymers and other materials can impart specific chemical functionalities. While their most common application in this area is as a preservative to prevent microbial growth in products like paints and coatings, there is potential for more advanced functional materials. epa.govnih.gov

Functional polymers can be synthesized to have tailored compositions and architectures, enabling a wide range of applications in biomedicine and materials science. nih.gov By incorporating a monomer containing the this compound structure, it may be possible to create polymers with unique recognition, catalytic, or responsive properties. For example, the isothiazolone unit could act as a binding site for specific metal ions, leading to the development of sensory materials or scavengers for heavy metals.

Furthermore, the reactivity of the isothiazolone ring itself could be exploited in the design of functional materials. The N-S bond in the isothiazolinone ring is known to react with nucleophiles like thiols, which is the basis of its biocidal activity. epa.gov This reactivity could be harnessed to create covalently cross-linked materials or for the post-polymerization modification of polymers to introduce new functionalities. The synthesis of multifunctional homopolymers with reactive side chains is an active area of research, and isothiazolone chemistry could offer a novel route to such materials. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of isothiazolinones often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. nih.govwikipedia.org Future research should prioritize the development of novel and sustainable synthetic routes to 2-benzyl-5-chloroisothiazol-3(2H)-one.

One promising avenue is the exploration of photocatalytic methods . Recent studies have demonstrated the feasibility of using photocatalysts like TiO2 for the degradation of isothiazolinones, and similar principles could be applied to their synthesis. unito.itresearchgate.net A hypothetical photocatalytic approach could involve the light-induced cyclization of a suitable precursor, potentially offering a milder and more environmentally friendly alternative to traditional methods.

Another area for investigation is the use of green solvents and catalysts . Research into the synthesis of related heterocyclic compounds has shown the benefits of using water or other benign solvents, along with recyclable catalysts, to improve the sustainability of the process. The development of a one-pot synthesis for this compound from readily available starting materials would also be a significant advancement.

| Proposed Sustainable Synthetic Approach | Potential Advantages | Key Research Focus |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. | Development of efficient photocatalysts, optimization of reaction parameters. |

| Green Solvents and Catalysis | Reduced environmental impact, easier product purification. | Screening of biodegradable solvents, design of recyclable catalysts. |

| One-Pot Synthesis | Increased efficiency, reduced waste generation. | Design of a convergent synthetic strategy, identification of compatible reagents. |

In-Depth Mechanistic Studies of Reactivity and Transformations

The reactivity of the isothiazolinone ring is a key area for further investigation. The presence of the electron-withdrawing chlorine atom at the 5-position and the benzyl (B1604629) group on the nitrogen atom are expected to significantly influence the chemical behavior of this compound.

A primary focus should be on the mechanistic pathways of ring-opening reactions . It is known that isothiazolinones can react with nucleophiles, such as thiols, leading to the cleavage of the N-S bond. researchgate.net Detailed kinetic and computational studies on the reaction of this compound with various nucleophiles would provide valuable insights into the transition states and intermediates involved. This understanding is crucial for controlling its reactivity in different chemical environments.

Furthermore, the photochemical transformations of this compound are largely unexplored. Given that many organic molecules undergo significant changes upon exposure to light, investigating the photostability and potential photoreactions of this compound could reveal novel chemical transformations and applications.

| Area of Mechanistic Study | Key Questions to Address | Proposed Research Methods |

| Ring-Opening Reactions | What is the influence of the N-benzyl group on the rate and mechanism of nucleophilic attack? | Kinetic studies, computational modeling (DFT), spectroscopic analysis of intermediates. |

| Photochemical Transformations | Is the compound susceptible to photodegradation? What are the products of its photoreactions? | Photolysis experiments at different wavelengths, product identification using chromatography and spectroscopy. |

Rational Design of Derivatives for Targeted Chemical Activities

The structure of this compound offers multiple sites for modification, allowing for the rational design of derivatives with tailored chemical properties.

Future research could focus on the synthesis of a library of derivatives by introducing various substituents on the benzyl ring. The electronic and steric properties of these substituents would be expected to modulate the reactivity of the isothiazolinone core. For example, electron-donating groups on the benzyl ring might increase the electron density on the nitrogen atom, potentially affecting the stability of the N-S bond.

Another avenue is the modification of the isothiazolinone ring itself. Substitution at the 4-position, for instance, could introduce new functionalities and alter the molecule's three-dimensional structure, leading to derivatives with novel chemical and physical properties.

| Target for Derivatization | Desired Chemical Property | Example of Modification |

| Benzyl Ring | Tunable electronic properties | Introduction of electron-donating or electron-withdrawing groups. |

| Isothiazolinone Ring (C4 position) | Introduction of new functional groups | Halogenation, alkylation, or arylation. |

Exploration of Emerging Applications in Interdisciplinary Chemical Research

Beyond its traditional applications, this compound and its derivatives have the potential to be valuable tools in various areas of interdisciplinary chemical research.

One exciting possibility is their use as building blocks for functional polymers . The isothiazolinone moiety could be incorporated into polymer chains to create materials with unique properties. For instance, polymers containing this heterocyclic unit might exhibit interesting electrochemical or optical characteristics.

Another emerging application is in the development of chemical sensors or probes . The reactivity of the isothiazolinone ring towards specific analytes could be harnessed to design fluorescent or colorimetric sensors. For example, a derivative of this compound could be designed to undergo a ring-opening reaction in the presence of a particular thiol, leading to a measurable change in its fluorescence spectrum. mdpi.combohrium.com

| Emerging Application Area | Potential Role of this compound | Key Research and Development Steps |

| Materials Science | Monomer for the synthesis of functional polymers. | Development of polymerization methods, characterization of polymer properties. |

| Chemical Sensing | Core structure for the design of fluorescent or colorimetric probes. | Design and synthesis of derivatives with analyte-specific reactivity and spectroscopic changes. |

| Organic Synthesis | Versatile intermediate for the synthesis of complex molecules. | Exploration of novel transformations of the isothiazolinone ring. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-benzyl-5-chloroisothiazol-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis involves nucleophilic substitution between benzylamine derivatives and 5-chloroisothiazol-3(2H)-one precursors under anhydrous conditions. For example, reacting 4-chlorobenzoyl chloride with isothiazole derivatives in dichloromethane at 0–5°C yields the target compound . Optimization includes controlling stoichiometry (1:1.2 molar ratio) and using triethylamine as a base to neutralize HCl byproducts. Reaction progress should be monitored via TLC (silica gel, hexane/ethyl acetate 7:3) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm benzyl and isothiazolone moieties. Look for aromatic proton signals at δ 7.2–7.5 ppm and carbonyl resonance near δ 165 ppm .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H] at m/z 252.03 (calculated for CHClNOS).

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Skin Protection : Use nitrile or neoprene gloves (EN 374 certified) and barrier creams. Wash hands immediately after handling .

- Respiratory Protection : Use NIOSH-approved N95 masks in poorly ventilated areas due to potential dust/aerosol formation .

- Environmental Controls : Avoid drainage contamination; use closed systems for waste collection .

Advanced Research Questions

Q. How does the antimicrobial activity of this compound compare to structurally related isothiazolones, and what mechanistic insights exist?

- Methodological Answer :

- Comparative Studies : Test against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (MIC assays). The benzyl group enhances membrane permeability, reducing MIC values by 30–50% compared to non-substituted analogs .

- Mechanism : Thiol-reactive chlorinated isothiazolones inhibit bacterial enzymes (e.g., dehydrogenases) via covalent modification of cysteine residues. Confirm using thiol-quenching experiments with glutathione .

Q. How can researchers address contradictions in bioactivity data arising from different synthetic batches?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1%. Batches with >98% purity show consistent IC values in enzyme inhibition assays .

- Isomer Control : Check for regioisomers (e.g., 4-chloro vs. 5-chloro positions) via H NMR coupling patterns .

- Bioassay Standardization : Include positive controls (e.g., commercial isothiazolones) to normalize inter-lab variability .

Q. What strategies improve the hydrolytic stability of this compound in aqueous buffers?

- Methodological Answer :

- pH Optimization : Stability decreases above pH 7.0 due to nucleophilic attack on the carbonyl group. Use citrate buffers (pH 4.0–6.0) for long-term storage .

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the benzyl para-position to reduce hydrolysis rates by 40% .

- Lyophilization : Lyophilized formulations in mannitol excipients retain >95% potency after 6 months at −20°C .

Q. How can deuterated analogs (e.g., this compound-d3) enhance mechanistic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.